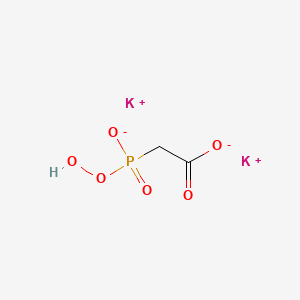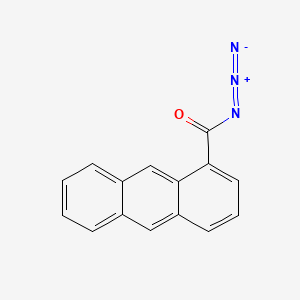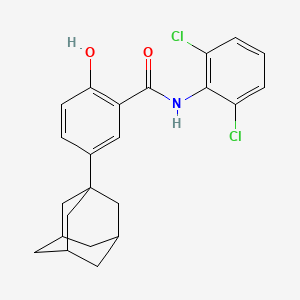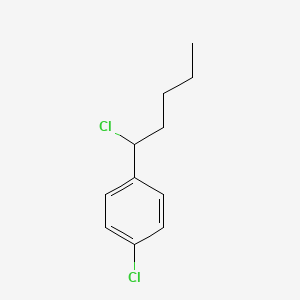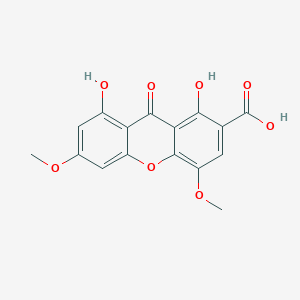
1,8-Dihydroxy-4,6-dimethoxy-9-oxo-9H-xanthene-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,8-Dihydroxy-4,6-dimethoxy-9-oxo-9H-xanthene-2-carboxylic acid is a xanthone derivative. Xanthones are a class of oxygenated heterocyclic compounds with a dibenzo-γ-pyrone scaffold. These compounds are known for their diverse biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,8-dihydroxy-4,6-dimethoxy-9-oxo-9H-xanthene-2-carboxylic acid typically involves the condensation of salicylic acid or its derivatives with phenol derivatives. This can be achieved through various methods, including:
Condensation of salicylic acid with phenol derivatives: This method involves the reaction of salicylic acid with phenol derivatives under acidic or basic conditions.
Via benzophenone intermediates: This method involves the formation of benzophenone intermediates, which are then cyclized to form the xanthone structure.
Via diphenyl ether intermediates: This method involves the formation of diphenyl ether intermediates, which are then cyclized to form the xanthone structure.
Industrial Production Methods
Industrial production methods for xanthone derivatives often involve large-scale synthesis using the above-mentioned routes. The choice of method depends on the availability of starting materials and the desired yield and purity of the final product.
化学反応の分析
Types of Reactions
1,8-Dihydroxy-4,6-dimethoxy-9-oxo-9H-xanthene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to hydroxyl groups, forming reduced derivatives.
Substitution: Substitution reactions can occur at the hydroxyl and methoxy groups, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and alkylating agents (e.g., methyl iodide).
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .
科学的研究の応用
1,8-Dihydroxy-4,6-dimethoxy-9-oxo-9H-xanthene-2-carboxylic acid has several scientific research applications, including:
作用機序
The mechanism of action of 1,8-dihydroxy-4,6-dimethoxy-9-oxo-9H-xanthene-2-carboxylic acid involves its interaction with various molecular targets and pathways. Its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress . Its anti-inflammatory activity is due to its ability to inhibit the production of pro-inflammatory cytokines and enzymes . The compound also exhibits antimicrobial activity by disrupting the cell membrane and inhibiting the growth of microorganisms .
類似化合物との比較
1,8-Dihydroxy-4,6-dimethoxy-9-oxo-9H-xanthene-2-carboxylic acid can be compared with other similar xanthone derivatives, such as:
2,8-Dihydroxy-9-oxo-9H-xanthene-6-carboxylic acid: This compound has similar antioxidant and anti-inflammatory properties but differs in its substitution pattern.
6,8-Dihydroxy-3-methyl-9-oxo-9H-xanthene-1-carboxylic acid: This compound has a methyl group at the 3-position, which affects its biological activity.
1,3,6-Trihydroxy-8-methylxanthone: This compound has three hydroxyl groups and a methyl group, which contribute to its unique biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity.
特性
CAS番号 |
125850-40-0 |
|---|---|
分子式 |
C16H12O8 |
分子量 |
332.26 g/mol |
IUPAC名 |
1,8-dihydroxy-4,6-dimethoxy-9-oxoxanthene-2-carboxylic acid |
InChI |
InChI=1S/C16H12O8/c1-22-6-3-8(17)11-9(4-6)24-15-10(23-2)5-7(16(20)21)13(18)12(15)14(11)19/h3-5,17-18H,1-2H3,(H,20,21) |
InChIキー |
XXSWIKUEZGNXHS-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=C2C(=C1)OC3=C(C=C(C(=C3C2=O)O)C(=O)O)OC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Methyl 3-methyl-1,2,3,6-tetrahydro[1,1'-biphenyl]-2-carboxylate](/img/structure/B14278792.png)
![1H-Tetrazole, 5-(methylsulfonyl)-1-[(4-nitrophenyl)methyl]-](/img/structure/B14278802.png)
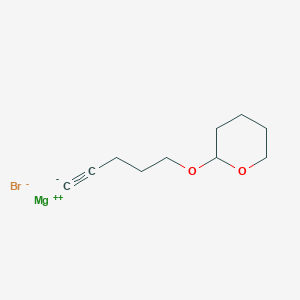
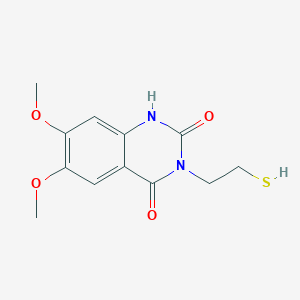
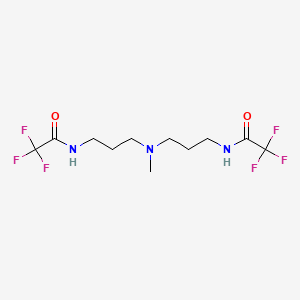
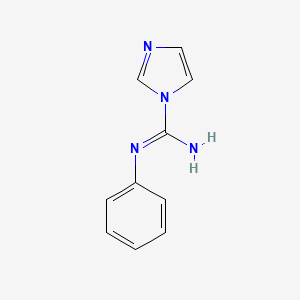
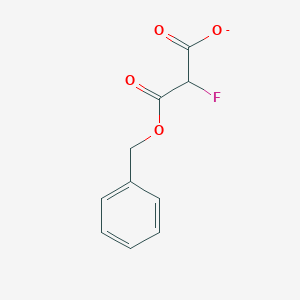
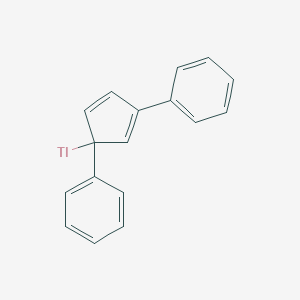
![[2,3-Dichloro-4-(3-ethylfuran-2-yl)phenoxy]acetic acid](/img/structure/B14278848.png)
